1-[(dimethylamino)sulfonyl]-N-(1,3-dimethyl-3-phenylbutyl)-3-piperidinecarboxamide
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Description
1-[(dimethylamino)sulfonyl]-N-(1,3-dimethyl-3-phenylbutyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H33N3O3S and its molecular weight is 395.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.22426310 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Sulfonamides and piperidine derivatives are known for their wide range of biological activities. The synthesis of O-substituted derivatives of piperidine sulfonamides has shown potential biological activity against enzymes like butyrylcholinesterase. This suggests applications in studying enzyme inhibition and exploring therapeutic avenues for conditions associated with enzyme dysregulation (Khalid et al., 2013).
Antimicrobial Properties
Another research application of sulfonamide derivatives includes their antimicrobial properties. A study on N,N-diethylamide bearing sulfonamides highlighted their efficacy as antibacterial agents against pathogens such as Escherichia coli and Staphylococcus aureus. This underlines their potential in the development of new antibacterial agents (Ajani et al., 2013).
Chemical Synthesis and Functional Material Development
In the realm of chemical synthesis and material science, sulfonamide derivatives serve as crucial intermediates. Their application extends to the creation of novel aromatic polymers, which have unique properties such as solubility in organic solvents and thermal stability. These materials are valuable for developing new polymeric materials with potential applications in various industries, including electronics and pharmaceuticals (Lin et al., 1990).
Neuropharmacological Research
Piperidine derivatives have also been explored for their neuropharmacological properties. Research into compounds such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has uncovered significant anti-acetylcholinesterase activity. These findings are critical for developing treatments for neurodegenerative diseases like Alzheimer's, where acetylcholinesterase inhibitors can play a therapeutic role (Sugimoto et al., 1990).
Properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-(4-methyl-4-phenylpentan-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3S/c1-16(14-20(2,3)18-11-7-6-8-12-18)21-19(24)17-10-9-13-23(15-17)27(25,26)22(4)5/h6-8,11-12,16-17H,9-10,13-15H2,1-5H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRZWIXXDCHSPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C1=CC=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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